3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a promising candidate for various pharmacological studies.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna . This suggests that the compound might interact with DNA as its primary target.
Biochemical Pathways
By disrupting the DNA structure, the compound can inhibit these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound might also have been evaluated using similar methods.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to cell cycle arrest and apoptosis . This is because DNA intercalation can disrupt the DNA structure, inhibiting processes such as replication and transcription, which are crucial for cell survival and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate hydrazine derivative with a suitable aldehyde or ketone under reflux conditions in ethanol.
Cyclization to Form Quinazoline Ring: The intermediate product is then subjected to cyclization reactions to form the quinazoline ring.
Introduction of the Chlorophenyl and Cyclopropyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various aryl or alkyl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the specific arrangement of the triazole and quinazoline rings. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-12-4-1-10(2-5-12)16-17-22-19(27)14-8-3-11(18(26)21-13-6-7-13)9-15(14)25(17)24-23-16/h1-5,8-9,13,24H,6-7H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLYVKWGHHQGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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